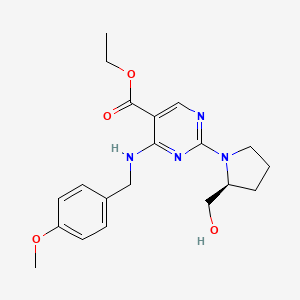

Ethyl (S)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate

Description

Ethyl (S)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a stereospecific (S)-configured pyrrolidine ring bearing a hydroxymethyl substituent, a 4-methoxybenzylamino group at position 4, and an ethyl ester at position 5. Its molecular formula is inferred as C₁₉H₂₄N₄O₄ (calculated by substituting the carboxylic acid group in its analog, CAS 2250242-42-1, with an ethyl ester).

Properties

IUPAC Name |

ethyl 2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-3-28-19(26)17-12-22-20(24-10-4-5-15(24)13-25)23-18(17)21-11-14-6-8-16(27-2)9-7-14/h6-9,12,15,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEUBAJWRXRWMK-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCCC3CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCC[C@H]3CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (S)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its synthesis, structural characteristics, and various bioactivities supported by recent research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core, which is known for its diverse biological properties. The synthesis of pyrimidine derivatives typically involves various methods, including cyclization reactions and modifications at specific positions on the ring. Recent studies have synthesized related pyrimidine derivatives, demonstrating their potential as anticancer agents and their varying effects based on structural modifications.

Structural Characteristics

The structural formula of this compound includes several functional groups that contribute to its biological activity:

- Pyrimidine Ring : Central to its activity, this ring is a common scaffold in many bioactive compounds.

- Hydroxymethyl Group : May enhance solubility and bioavailability.

- Pyrrolidine Substituent : Potentially influences receptor interactions.

- Methoxybenzyl Group : Could enhance binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds with modifications at the 4-position of the pyrimidine ring have shown varied cytotoxic effects against different cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 5-hydroxymethylpyrimidine | HeLa | 17–38 | Moderate cytotoxicity |

| Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | Caco-2 | >100 | Low toxicity to normal cells |

| This compound | AGS | TBD | Under investigation |

In a comparative study, it was found that compounds with bulky substituents exhibited better anticancer properties while maintaining lower toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored. For example, certain derivatives demonstrated significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected compounds were reported as follows:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 5-hydroxymethylpyrimidine | S. aureus | 4–32 |

| This compound | E. coli | TBD |

These findings suggest that modifications on the pyrimidine scaffold can lead to enhanced antimicrobial activity against specific pathogens .

The mechanism by which these compounds exert their biological effects often involves interaction with key cellular pathways. For instance, some studies indicate that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, leading to apoptosis in cancer cells and reduced cell proliferation .

Study 1: Anticancer Efficacy

A recent investigation into a series of pyrimidine derivatives revealed that this compound exhibited promising results in inhibiting tumor growth in vitro. The study utilized various cancer cell lines, assessing cell viability through MTT assays and analyzing apoptosis through flow cytometry.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of related pyrimidine compounds against E. coli and S. aureus. The results indicated that certain derivatives had significant antibacterial activity, suggesting their potential use as therapeutic agents in treating bacterial infections.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have demonstrated that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide. Ethyl (S)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate has shown promising results in this regard:

- Mechanism of Action : The compound inhibits cyclooxygenase enzymes COX-1 and COX-2, which are crucial in the inflammatory pathway. In vitro studies indicated that it possesses stronger inhibitory effects on COX-2 compared to COX-1, similar to the well-known anti-inflammatory drug indomethacin .

- Dosage and Efficacy : The effective dose (ED50) values for related pyrimidine compounds were calculated to be around 8.23 to 11.60 μM, suggesting that this compound may have comparable or superior efficacy in reducing inflammation .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Activity Spectrum : It has been tested against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Some derivatives of pyrimidines showed minimum inhibitory concentration (MIC) values as low as 0.25–1 μg/mL against these pathogens, indicating strong antibacterial activity .

- Potential Applications : Given the rising issue of antibiotic resistance, compounds like this compound could serve as templates for developing new antibacterial agents.

Antiviral Properties

Pyrimidine derivatives have been explored for their antiviral potential, particularly against HIV:

- Inhibitory Effects : Certain derivatives have shown high potency against HIV strains, with effective concentrations (EC50) in the nanomolar range. This suggests that this compound may exhibit similar antiviral properties worth investigating further .

Anticancer Research

The compound's role in cancer treatment is another area of interest:

- Targeting Cancer Cells : Preliminary research indicates that pyrimidine derivatives can inhibit specific cancer cell lines, including those with mutated epidermal growth factor receptors (EGFR). For instance, some compounds have demonstrated IC50 values below 0.5 μM against resistant cancer cell lines .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Efficacy/IC50 or ED50 |

|---|---|---|

| Anti-inflammatory | COX inhibition | ED50 = 8.23 - 11.60 μM |

| Antibacterial | Gram-positive bacteria | MIC = 0.25 - 1 μg/mL |

| Antiviral | HIV inhibition | EC50 < 10 nM |

| Anticancer | EGFR targeting | IC50 < 0.5 μM |

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

*Molecular weights calculated based on inferred formulas.

Key Observations

- Pyrrolidine vs.

- Carboxylic Acid Derivative (CAS 330785-84-7): Hydrolysis of the ethyl ester to a carboxylic acid significantly alters solubility and bioavailability, making it more suitable for hydrophilic environments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl (S)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylate?

- Methodology : Utilize nucleophilic substitution and condensation reactions. For example, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate can react with 3-chloro-4-methoxybenzylamine under basic conditions (e.g., sodium carbonate in methylene chloride) to form intermediates, followed by hydroxyl group activation via HBTU-mediated esterification .

- Key Steps : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm stereochemistry with chiral HPLC or X-ray crystallography .

Q. How can researchers validate the structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for pyrrolidine ring protons (~3.5–4.0 ppm) and methoxybenzyl group signals (~3.8 ppm for OCH) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., m/z 339.3 for analogous pyrimidine derivatives) .

- IR : Verify carbonyl (C=O) stretches (~1700 cm) and hydroxyl groups (~3200 cm) .

Q. What analytical techniques are suitable for purity assessment?

- Methodology : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid). Compare retention times with reference standards. For chiral purity, employ chiral columns (e.g., Chiralpak AD-H) with isocratic elution .

- Impurity Profiling : Synthesize and characterize known impurities (e.g., Imp-D via esterification side reactions) as reference markers .

Advanced Research Questions

Q. How can stereochemical integrity at the (S)-pyrrolidinyl hydroxymethyl group be ensured during synthesis?

- Methodology : Use chiral auxiliaries or enantioselective catalysis. For example, (S)-proline-derived catalysts can enforce stereochemistry during pyrrolidine ring formation. Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Case Study : In analogous Avanafil syntheses, sodium carbonate-mediated reactions preserved stereochemistry >99% ee when using enantiopure starting materials .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodology :

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups on the benzylamine moiety) using in vitro assays .

Computational Modeling : Perform molecular docking to assess binding affinity variations (e.g., with kinase domains or GPCRs).

Replicate Studies : Validate conflicting results under standardized assay conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .

Q. How can the metabolic stability of the ethyl ester moiety be optimized?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes (human/rat) to identify hydrolysis products. Replace the ester with bioisosteres (e.g., amides or carbamates) .

- Prodrug Design : Mask the ester as a tert-butyl or pivaloyloxymethyl derivative to delay hydrolysis .

Q. What role does the 4-methoxybenzylamino group play in target binding?

- Pharmacophore Analysis : The methoxy group enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., kinases). Replace with electron-withdrawing groups (e.g., nitro) to test binding pocket flexibility .

- Mutagenesis Studies : Introduce point mutations in recombinant proteins (e.g., Tyr→Phe) to probe interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.